



# Application Notes and Protocols: Perfluorohexyloctane in Ophthalmology for Dry Eye Disease

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Perfluorohexyloctane** (PFHO) is a novel, water-free, and preservative-free ophthalmic solution designed for the treatment of dry eye disease (DED), particularly in cases associated with Meibomian gland dysfunction (MGD).[1][2][3] Marketed as Miebo® in the United States, this first-in-class semifluorinated alkane addresses a key factor in the pathophysiology of DED: excessive tear evaporation.[1][4] PFHO works by forming a monolayer on the surface of the tear film, effectively acting as a substitute for the deficient lipid layer and thereby reducing the rate of tear evaporation. This mechanism helps to stabilize the tear film, leading to an improvement in both the signs and symptoms of DED.

These application notes provide a comprehensive overview of the use of **perfluorohexyloctane** in ophthalmology, including its mechanism of action, clinical efficacy data, and detailed protocols for key experiments relevant to the study of this compound.

### **Mechanism of Action**

**Perfluorohexyloctane** is a semifluorinated alkane that is physically, chemically, and physiologically inert. Its unique properties, including low surface tension, allow it to spread rapidly across the ocular surface. The primary mechanism of action is the formation of a



# Methodological & Application

Check Availability & Pricing

monolayer at the air-liquid interface of the tear film. This layer mimics the function of the natural tear film's lipid layer, which is often compromised in patients with MGD, a leading cause of evaporative dry eye. By creating this barrier, PFHO significantly reduces the evaporation of the aqueous layer of the tears. This stabilization of the tear film is believed to reduce hyperosmolarity and inflammation of the ocular surface, promoting healing and providing symptomatic relief.

In addition to its anti-evaporative effects, it has been suggested that **perfluorohexyloctane** may also penetrate the meibomian glands and interact with and dissolve altered, viscous meibum.





Click to download full resolution via product page

Caption: Mechanism of Perfluorohexyloctane in Dry Eye Disease.

# **Clinical Efficacy**

The efficacy of **perfluorohexyloctane** has been demonstrated in several clinical trials, most notably the pivotal Phase 3 studies, GOBI and MOJAVE. These multicenter, randomized, double-masked, saline-controlled studies evaluated PFHO in patients with DED and clinical signs of MGD.



# Quantitative Data from Pooled Phase 3 Trials (GOBI & MOJAVE)

The following tables summarize the key efficacy endpoints from a pooled analysis of the GOBI and MOJAVE trials. Patients were treated with either **perfluorohexyloctane** or a hypotonic saline (0.6%) control, with one drop administered four times daily for 8 weeks.

Table 1: Change from Baseline in Total Corneal Fluorescein Staining (tCFS) at Week 8

| Treatment<br>Group       | N   | Baseline<br>Mean tCFS<br>(SD) | LS Mean<br>Change<br>from<br>Baseline<br>(SE) | LS Mean<br>Treatment<br>Difference<br>(95% CI) | p-value |
|--------------------------|-----|-------------------------------|-----------------------------------------------|------------------------------------------------|---------|
| Perfluorohexy<br>loctane | 614 | 5.1 (2.2)                     | -2.2 (0.10)                                   | -1.1 (-1.41,<br>-0.79)                         | <0.0001 |
| Hypotonic<br>Saline      | 603 | 5.1 (2.3)                     | -1.1 (0.10)                                   |                                                |         |

tCFS was graded on the National Eye Institute (NEI) scale of 0-15, where a lower score indicates improvement.

Table 2: Change from Baseline in Eye Dryness Visual Analog Scale (VAS) Score at Week 8

| Treatment<br>Group       | N   | Baseline<br>Mean VAS<br>(SD) | LS Mean<br>Change<br>from<br>Baseline<br>(SE) | LS Mean<br>Treatment<br>Difference<br>(95% CI) | p-value |
|--------------------------|-----|------------------------------|-----------------------------------------------|------------------------------------------------|---------|
| Perfluorohexy<br>loctane | 614 | 67.2 (19.4)                  | -28.9 (0.95)                                  | -9.0 (-11.90,<br>-6.00)                        | <0.0001 |
| Hypotonic<br>Saline      | 603 | 66.0 (19.3)                  | -19.9 (0.96)                                  |                                                |         |



Eye dryness was rated on a 0-100 visual analog scale, where a lower score indicates improvement.

# **Long-Term Safety and Efficacy (KALAHARI Study)**

The KALAHARI study, an open-label extension of the GOBI trial, demonstrated that the improvements in signs and symptoms of DED were maintained for up to 52 weeks with continued use of **perfluorohexyloctane**. The treatment was found to be safe and well-tolerated over the long term.

# **Safety Profile**

**Perfluorohexyloctane** has a favorable safety and tolerability profile. The most common adverse event reported in clinical trials was blurred vision, which was typically mild and transient. In the pooled analysis of the GOBI and MOJAVE studies, blurred vision was reported in 2.1% of patients receiving **perfluorohexyloctane**.

# Experimental Protocols In Vitro Evaporation Rate Assay

This protocol is based on the gravimetric method used to assess the anti-evaporative properties of **perfluorohexyloctane**.

Objective: To measure the rate of evaporation of an aqueous solution with and without a surface layer of **perfluorohexyloctane**.

#### Materials:

- Analytical balance (readable to 0.0001 g)
- Small, shallow containers (e.g., petri dishes)
- Phosphate-buffered saline (PBS)
- Perfluorohexyloctane ophthalmic solution
- Controlled environment chamber (optional, to maintain constant temperature and humidity)



#### Procedure:

- Place a known volume (e.g., 1 mL) of PBS into a pre-weighed container.
- Record the initial weight of the container with PBS.
- For the experimental group, carefully layer a known volume (e.g., 50-100 μL) of perfluorohexyloctane onto the surface of the PBS. For the control group, no layer is added.
- Place the containers on the analytical balance (or in a controlled environment) and record the weight at regular intervals (e.g., every 10 minutes) over a set period (e.g., 100 minutes).
- Calculate the rate of evaporation by determining the change in weight over time. The evaporation rate can be expressed as mass per unit of time (e.g., mg/min).
- Compare the evaporation rates of the control and experimental groups to determine the percentage inhibition of evaporation by **perfluorohexyloctane**.



Click to download full resolution via product page

**Caption:** In Vitro Evaporation Rate Assay Workflow.

# **Clinical Assessment of Corneal Staining**

This protocol outlines the procedure for assessing total corneal fluorescein staining (tCFS) as conducted in the GOBI and MOJAVE trials.

Objective: To quantify the degree of corneal epithelial damage.



#### Materials:

- · Sterile, single-use fluorescein sodium ophthalmic strips
- Preservative-free saline
- Slit-lamp biomicroscope with a cobalt blue filter and a yellow barrier filter (Wratten #12 or equivalent)

#### Procedure:

- Moisten the fluorescein strip with a single drop of preservative-free saline. Avoid oversaturating the strip.
- Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.
- Instruct the patient to blink several times to distribute the fluorescein dye evenly across the ocular surface.
- After a standardized time interval (e.g., 1-3 minutes) post-instillation, examine the cornea using the slit-lamp with the cobalt blue and yellow filters.
- Grade the cornea in five distinct regions (central, superior, inferior, nasal, and temporal) using the National Eye Institute (NEI) scale (0-3 for each region).
  - 0: No staining
  - 1: Mild, scattered punctate staining
  - 2: Moderate, more diffuse punctate staining
  - 3: Severe, confluent staining or corneal ulceration
- The tCFS score is the sum of the scores from the five regions, with a total possible score of
   15.

# **Clinical Assessment of Eye Dryness Symptoms**







This protocol describes the use of a Visual Analog Scale (VAS) to measure the subjective symptom of eye dryness.

Objective: To quantify the patient's perception of eye dryness.

#### Materials:

- A 100-mm horizontal line printed on paper or a digital interface.
- The line is anchored at the left end with "no discomfort" and at the right end with "maximum discomfort".

#### Procedure:

- Provide the patient with the VAS and the following instructions: "Please place a vertical mark
  on the line to indicate the level of eye dryness you are currently experiencing. The left end of
  the line represents no dryness at all, and the right end represents the most severe dryness
  you can imagine."
- The score is determined by measuring the distance in millimeters from the left end of the line to the patient's mark.
- This assessment should be conducted in a consistent manner at each study visit to ensure reliability.

# Conclusion

**Perfluorohexyloctane** represents a significant advancement in the treatment of dry eye disease, offering a novel mechanism of action that directly addresses excessive tear evaporation. Its demonstrated efficacy in improving both the signs and symptoms of DED, coupled with a favorable safety profile, makes it a valuable therapeutic option for patients, particularly those with Meibomian gland dysfunction. The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of this and similar ophthalmic compounds.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. novaliq.com [novaliq.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Perfluorohexyloctane ophthalmic solution for dry eye disease: pooled analysis of two phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Perfluorohexyloctane in Ophthalmology for Dry Eye Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161206#perfluorohexyloctane-applications-in-ophthalmology-for-dry-eye-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com